

# High-Yield Synthesis of Citral Oxime Esters: Application Notes and Protocols

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## Compound of Interest

Compound Name: Citral oxime

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## Abstract

This document provides detailed application notes and experimental protocols for the high-yield synthesis of **citral oxime** esters. Citral, a key component of lemongrass oil, serves as a versatile starting material for the generation of various oxime esters, which are of significant interest in the fragrance, agrochemical, and pharmaceutical industries due to their diverse biological activities.<sup>[1]</sup> The protocols outlined below describe a robust two-step synthetic route involving the initial oximation of citral followed by the esterification of the resulting **citral oxime**. This methodology is characterized by mild reaction conditions, high conversion rates, and straightforward purification procedures, making it amenable to various research and development applications.

## Introduction

Citral, an aliphatic aldehyde, is a mixture of two geometric isomers, geranial (trans) and neral (cis). Its conversion to oxime esters introduces a new functional group that can modulate its chemical properties and biological activity. The synthesis of **citral oxime** esters is typically achieved through a two-step process:

- Oximation: The reaction of citral with hydroxylamine hydrochloride to form **citral oxime**.

- Esterification: The subsequent reaction of **citral oxime** with a carboxylic acid or its derivative, often in the presence of a coupling agent, to yield the desired oxime ester.<sup>[2][3]</sup>

This document details optimized protocols for both steps, providing quantitative data on reaction parameters and expected yields.

## Data Presentation

**Table 1: Summary of Reaction Conditions and Yields for the Synthesis of Citral Oxime**

Parameter	Condition	Yield (%)	Purity (%)	Reference
Reactants	Citral, Hydroxylamine Hydrochloride, Sodium Bicarbonate	-	-	[2]
Molar Ratio	Citral : NH <sub>2</sub> OH·HCl : NaHCO <sub>3</sub> = 1 : 1.3-1.5 : 1.3-1.5	High	-	[2]
Solvent	Water	-	-	[2]
Temperature	50-60 °C	-	-	[2]
Reaction Time	2-5 hours	-	-	[2]
Alternative	Mechanochemical reaction with NH <sub>2</sub> OH·HCl/NaOH	Quantitative	95-99	[4][5]

**Table 2: Summary of Reaction Conditions and Yields for the Synthesis of Citral Oxime Esters**

Carboxylic Acid	Coupling Agent/Catalyst	Solvent	Temperature	Reaction Time	Yield (%)	Reference
Phenylbutyric acid	TBTU, DMAP	Anhydrous CH <sub>2</sub> Cl <sub>2</sub>	Room Temperature	5-6 hours	High	[2]
Various Aliphatic and Aromatic Acids	EDCI, DMAP	CH <sub>2</sub> Cl <sub>2</sub>	Room Temperature	Not Specified	90-97	[1]

## Experimental Protocols

### Protocol 1: Synthesis of Citral Oxime

Materials:

- Citral
- Hydroxylamine hydrochloride (NH<sub>2</sub>OH·HCl)
- Sodium bicarbonate (NaHCO<sub>3</sub>)
- Water
- Diethyl ether
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography

Procedure:

- Dissolve citral and hydroxylamine hydrochloride in water.

- Slowly add an aqueous solution of sodium bicarbonate dropwise to the reaction mixture while stirring. The molar ratio of citral to hydroxylamine hydrochloride to sodium bicarbonate should be approximately 1:1.3-1.5:1.3-1.5.[2]
- Heat the reaction mixture to 50-60 °C and maintain stirring for 2-5 hours.[2]
- After the reaction is complete, cool the mixture to room temperature.
- Extract the aqueous layer with diethyl ether.
- Combine the organic extracts and dry over anhydrous sodium sulfate.[2]
- Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude **citral oxime** by silica gel column chromatography to yield a yellow oil.[2]

## Protocol 2: Synthesis of Citral Phenylbutyrate Oxime Ester

Materials:

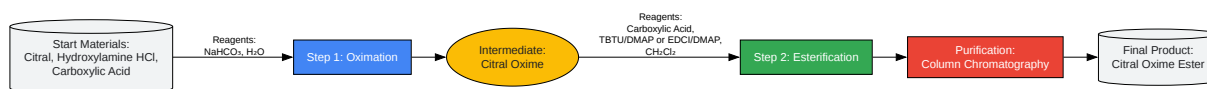
- **Citral oxime** (from Protocol 1)
- Phenylbutyric acid
- O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)
- 4-Dimethylaminopyridine (DMAP)
- Anhydrous dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Saturated sodium bicarbonate solution ( $\text{NaHCO}_3$ )
- Saturated sodium chloride solution ( $\text{NaCl}$ )
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

- Silica gel for column chromatography

#### Procedure:

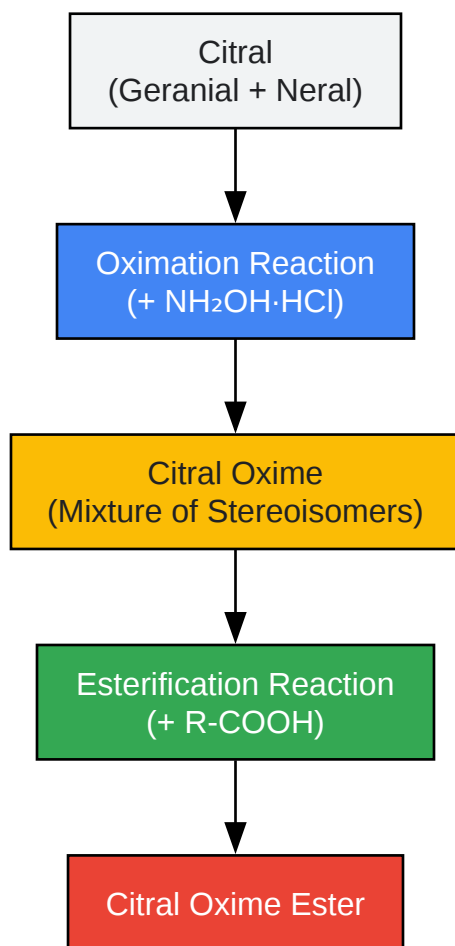
- In a dry reaction flask, dissolve the phenylbutyric acid compound, TBTU, and DMAP in anhydrous dichloromethane. The molar ratio of the phenylbutyric acid to TBTU to DMAP should be 1:1.2-1.5:1.2-1.5.[2]
- Stir the mixture at room temperature.
- Add the **citral oxime** to the reaction system.
- Continue to stir the reaction at room temperature for 5-6 hours.[2]
- Upon completion, quench the reaction by adding water.
- Wash the organic layer sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution (three times each).[2]
- Dry the organic layer over anhydrous sodium sulfate.[2]
- Filter the mixture and concentrate the filtrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain the citral phenylbutyrate oxime ester as a yellow oil.[2]

## Mandatory Visualization



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Caption: Workflow for the two-step synthesis of **Citral Oxime** Esters.



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Caption: Logical flow of the **citral oxime** ester synthesis.

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